LogD₇.₄ Lipophilicity Differentiation: Terminal CF₃ Group Provides Superior Lipophilicity Compared to Non-Fluorinated and Partially Fluorinated Analogs
The terminal CF₃ group in the ethyl-derived thioether chain confers the greatest lipophilicity increase among fluorinated modifications in this series. While internal difluorination (SCF₂CH₃) paradoxically decreases logD₇.₄ from 2.26 (non-fluorinated SCH₂CH₃) to 1.82, and terminal difluorination (SCH₂CF₂H) yields no net change (logD₇.₄ = 2.26), the introduction of a terminal CF₃ group (SCH₂CF₃, the core motif of the target compound's side chain) elevates logD₇.₄ to 2.71—a +0.45 log unit increase [1]. This represents a nearly three-fold increase in partition coefficient relative to the non-fluorinated ethyl analog. Extending the chain to a propyl spacer with terminal CF₃ (as in the target compound) would be expected to further modulate this value based on the established logD gradient for methyl- and ethyl-derived fragments [1].
| Evidence Dimension | Lipophilicity (logD₇.₄) |
|---|---|
| Target Compound Data | logD₇.₄ = 2.71 for 2-(SCH₂CF₃)pyridine (ethyl spacer with terminal CF₃, core motif of target compound's side chain) |
| Comparator Or Baseline | 2-(SCH₂CH₃)pyridine: logD₇.₄ = 2.26; 2-(SCF₂CH₃)pyridine: logD₇.₄ = 1.82; 2-(SCH₂CF₂H)pyridine: logD₇.₄ = 2.26 |
| Quantified Difference | ΔlogD₇.₄ = +0.45 versus non-fluorinated ethyl analog; +0.89 versus internally difluorinated analog; +0.45 versus terminally difluorinated analog |
| Conditions | Experimental logD₇.₄ measured at pH 7.4 using ¹⁹F NMR-based shake-flask method with octanol-water partitioning; measurements conducted on 2-(thiofluoroalkyl)pyridine series |
Why This Matters
This quantifiable lipophilicity enhancement directly informs medicinal chemists seeking to improve membrane permeability and target tissue distribution without increasing molecular weight, and establishes that the terminal CF₃ motif provides superior lipophilicity gains compared to alternative fluorination patterns.
- [1] Bernús M, Núñez GD, Hartley WC, Guasch M, Mestre J, Besora M, Carbó JJ, Boutureira O. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J Med Chem. 2025;68(4):4787-4800. doi:10.1021/acs.jmedchem.4c03045. View Source
